Ethyl 2-fluorobut-2-enoate
Description
Ethyl 2-fluorobut-2-enoate (IUPAC name: ethyl (2Z)-2-fluorobut-2-enoate) is a fluorinated α,β-unsaturated ester. Fluorine substitution at the α-position (C2) likely confers electron-withdrawing effects, influencing reactivity and stability. Such compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their electrophilic double bonds .
Properties
CAS No. |
686-45-3 |
|---|---|
Molecular Formula |
C6H9FO2 |
Molecular Weight |
132.13 g/mol |
IUPAC Name |
ethyl 2-fluorobut-2-enoate |
InChI |
InChI=1S/C6H9FO2/c1-3-5(7)6(8)9-4-2/h3H,4H2,1-2H3 |
InChI Key |
QLHGLYDXAPYODR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluorobut-2-enoate can be synthesized through several methods. One common route involves the reaction of ethyl acetoacetate with diethyl fluoromalonate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-fluorobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-fluorobut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. The ester group can undergo hydrolysis, releasing the active fluorinated moiety, which can then interact with biological pathways .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and molecular differences between Ethyl 2-fluorobut-2-enoate and its analogs:
Electronic and Reactivity Differences
- Fluorine Position: C2 Fluorine (target compound): Direct conjugation with the ester group increases electron deficiency at the double bond, enhancing reactivity in Diels-Alder or Michael additions. C4,4-Difluoro (CAS 37746-82-0): Dual fluorination amplifies steric bulk and electron-withdrawing effects, possibly altering solubility and reaction kinetics .
- Furyl/Hydroxy Groups (CAS 99059-30-0): Polar substituents like hydroxy and furyl may enhance bioavailability, as seen in bioactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
